molecular formula C14H17ClFNO4 B13477707 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid

Cat. No.: B13477707
M. Wt: 317.74 g/mol
InChI Key: CFNDTCAQMKDHPI-LLVKDONJSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Propanoic Acid Backbone: The protected amine is then reacted with an appropriate halogenated phenyl derivative, such as 3-chloro-4-fluorobenzyl bromide, under basic conditions to form the desired propanoic acid structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The phenyl ring’s chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • tert-Butyl-N-methylcarbamate

Uniqueness

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of both chlorine and fluorine on the phenyl ring, along with the Boc-protected amino group, provides distinct chemical properties and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

(3R)-3-(3-chloro-4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

CFNDTCAQMKDHPI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)F)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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